molecular formula C154H257N49O40S B1142400 VIP Antagonist CAS No. 125093-93-8

VIP Antagonist

Cat. No.: B1142400
CAS No.: 125093-93-8
M. Wt: 3467.06
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Scientific Research Applications

Cancer Immunotherapy

VIP antagonists have shown promise in enhancing anti-tumor immunity. Recent studies demonstrate that these antagonists can improve T cell activation and proliferation, which are critical for effective immune responses against tumors.

  • Case Study: Acute Myeloid Leukemia (AML)
    • A study developed novel VIP receptor antagonists (ANT308 and ANT195) that significantly enhanced T cell-dependent anti-leukemia responses in murine models. Mice treated with these antagonists exhibited a survival rate of 40%, compared to less than 5% with control treatments .
    • The study highlighted that the effectiveness of these antagonists correlated with their binding affinity to human VIP receptors, indicating a direct relationship between receptor inhibition and immune response enhancement .

Neurobiology

VIP antagonists have been investigated for their effects on the central nervous system (CNS), where they may play a role in modulating neuronal survival and function.

  • Case Study: Neuronal Survival
    • A hybrid peptide antagonist was synthesized to study its effects on neuronal cultures. This antagonist displaced up to 90% of VIP binding and significantly reduced neuronal cell counts in spinal cord cultures, suggesting a competitive blockade of VIP-mediated neuroprotection .
    • The antagonist demonstrated a Ki value of 45 pM at one binding site, indicating high potency in inhibiting VIP's effects on neuronal survival .

Pancreatic Cancer Models

In pancreatic ductal adenocarcinoma (PDAC), VIP receptor signaling has been implicated in tumor progression. Inhibition of this signaling pathway using VIP antagonists has shown to enhance anti-tumor immunity.

  • Case Study: Combination Therapy
    • In murine models bearing PDAC, the combination of VIP receptor antagonists with anti-PD-1 therapy resulted in significant tumor reduction and improved survival rates compared to controls. Notably, tumor eradication was achieved in a subset of treated mice .

Data Summary

Application AreaAntagonist UsedModel TypeKey Findings
Cancer ImmunotherapyANT308, ANT195AML Murine Model40% survival rate; enhanced T cell activation
NeurobiologyHybrid PeptideNeuronal CulturesReduced neuronal survival; high binding affinity
Pancreatic CancerVIP-R AntagonistPDAC Murine ModelImproved survival; tumor eradication observed

Biological Activity

Vasoactive Intestinal Peptide (VIP) antagonists are compounds that inhibit the action of VIP, a neuropeptide involved in various physiological processes, including vasodilation, immune responses, and neurotransmission. This article delves into the biological activity of VIP antagonists, focusing on their mechanisms, effects on immune responses, and potential therapeutic applications.

Overview of VIP and Its Receptors

VIP exerts its effects through binding to two primary receptors: VPAC1 and VPAC2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues, mediating diverse biological functions. In cancer biology, VIP has been implicated in tumor progression by promoting immune evasion mechanisms.

VIP antagonists work by blocking the binding of VIP to its receptors, thereby inhibiting downstream signaling pathways that promote tumor growth and immune suppression. For instance, studies have shown that VIP antagonists can enhance T-cell activation and proliferation, leading to improved anti-tumor immunity.

Key Findings from Recent Research

  • T-cell Activation : A study demonstrated that the VIP antagonist ANT308 significantly increased CD69 expression on both CD4+ and CD8+ T cells at concentrations as low as 0.3-0.4 µM. This indicates a potent enhancement of T-cell activation compared to other antagonists like VIPhyb, which had a much higher EC50 value .
  • Anti-leukemic Activity : Research on murine models of acute myeloid leukemia (AML) showed that treatment with VIP antagonists like ANT308 resulted in a marked increase in anti-leukemic responses. The study found that these antagonists could enhance the T-cell-dependent immune response against leukemia cells by inhibiting VIP signaling .
  • Combination Therapies : In pancreatic ductal adenocarcinoma (PDAC) models, combining VIP antagonists with anti-PD-1 therapy resulted in synergistic effects, leading to decreased tumor burden and improved survival rates in treated mice. This combination therapy also reduced T-cell exhaustion markers, indicating a restoration of immune function .

Case Study 1: Acute Myeloid Leukemia

In a preclinical study involving AML patients, the this compound VIPhyb was shown to enhance T-cell activation significantly. The study reported that patients with higher levels of VIP exhibited poorer clinical responses to treatment, suggesting that targeting VIP signaling could serve as a therapeutic strategy in AML management .

Case Study 2: Pancreatic Cancer

Another study explored the effects of VIP antagonism in PDAC models. Mice treated with ANT308 showed reduced tumor growth rates and improved survival compared to controls. Notably, the combination of ANT308 with immunotherapy led to complete tumor regression in some cases .

Comparative Table of VIP Antagonists

AntagonistEC50 (µM)Key EffectsNotes
VIPhyb5Moderate T-cell activationLower potency; limited clinical efficacy
ANT3080.3-0.4Significant increase in T-cell activationMost promising for further studies
ANT1951Potent T-cell activation but cytotoxic at higher dosesRequires careful dosing

Q & A

Q. What experimental methodologies are recommended for validating VIP antagonist specificity across VIPAC receptor subtypes?

Basic Research Focus
To confirm subtype selectivity, employ competitive binding assays using radiolabeled VIP (e.g., ¹²⁵I-VIP) on cell lines expressing VPAC1 (e.g., NCI-H838) or VPAC2, comparing IC₅₀ values between native VIP and antagonists like VIPhyb or [4Cl-D-Phe⁶,Leu¹⁷]VIP . Pair this with cAMP inhibition assays to verify functional antagonism, as VIP increases cAMP 5-fold in VPAC1-expressing cells, which antagonists should suppress dose-dependently .

Q. How can researchers address contradictory findings in VPAC1/VPAC2 expression profiles across murine models?

Advanced Research Focus
Discrepancies in VPAC1/2 expression (e.g., BALB/c vs. C57BL/6 strains) require multi-model validation:

  • Use quantitative RT-PCR with strain-specific primers to quantify mRNA levels in thymocyte subsets .
  • Validate receptor localization via AlphaFold-predicted structural models (e.g., VPAC1 PDB ID: 8e3z) and cross-reference with immunohistochemistry .
  • Apply conditional knockout models to isolate microenvironmental vs. genetic influences on receptor dynamics .

Q. What statistical frameworks are optimal for analyzing non-linear this compound effects on physiological parameters?

Methodological Guidance
For non-normal data (e.g., ATP release assays, survival curves):

  • Use non-parametric tests (Mann-Whitney Rank Sum) with Bonferroni correction for multiple comparisons .
  • For longitudinal in vivo studies (e.g., tumor xenograft inhibition), apply Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards models .
  • For receptor binding kinetics, employ mixed-effects models to account for inter-assay variability .

Q. How to design dose-response studies for VIP antagonists in neuroendocrine systems?

Advanced Experimental Design

  • Use ex vivo electrophysiology (e.g., GnRH neuron firing assays) with incremental antagonist doses (e.g., VIP(6–28) at 50–200 nM) to quantify excitatory/inhibitory thresholds .
  • Pair with calcium imaging to map antagonist-induced changes in intracellular signaling cascades .
  • Validate receptor specificity using VPAC1/2 double-knockout tissues to isolate off-target effects .

Q. What in vitro models best recapitulate this compound efficacy in cancer pathophysiology?

Basic to Advanced Models

  • Colony formation assays: Treat NSCLC lines (e.g., NCI-H838) with VIPhyb (1 µM) to assess 50% inhibition of VIP-stimulated proliferation .
  • Receptor-mediated xenografts: Use nude mice injected with NSCLC cells and daily VIPhyb (10 µg s.c.), monitoring tumor volume reduction via OMNICON tumor analyzers .
  • Northern blot/radioimmunoassays: Confirm endogenous VIP mRNA and peptide levels to establish autocrine signaling relevance .

Q. How to reconcile this compound effects on immune modulation vs. direct tumor suppression?

Data Contradiction Analysis

  • Immune profiling: Compare lymphocyte counts in VIPhyb-treated vs. untreated mice using flow cytometry (CD4+/CD8+ ratios) to rule out immune-mediated antitumor effects .
  • Transcriptomic analysis: Perform RNA-seq on antagonist-treated tumors to identify differentially expressed genes (e.g., cAMP/PKA vs. immune checkpoint pathways) .
  • Conditioned media experiments: Isolate VIP from NSCLC secretome to test if antagonist efficacy depends on paracrine signaling .

Q. What structural modifications enhance this compound stability without compromising receptor affinity?

Drug Design Strategy

  • N-terminal acetylation: Reduces proteolytic degradation (e.g., [Ac-His¹]-VIP derivatives) while maintaining VPAC1 binding .
  • D-amino acid substitution: Replace Phe⁶ with D-Phe⁶ in [4Cl-D-Phe⁶,Leu¹⁷]VIP to improve metabolic stability and IC₅₀ (0.7 µM vs. 1 µM for VIPhyb) .
  • Hybrid peptides: Fuse GRF fragments (e.g., (1-7)-GRF) with VIP sequences to create dual-function antagonists .

Properties

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWUGLFWCEKAN-LPTVATHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H257N49O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125093-93-8
Record name (Vip-neurotensin) hybrid antagonist
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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